4-(5-methyl-1H-tetrazol-1-yl)aniline
Overview
Description
“4-(5-methyl-1H-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C8H9N5 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(5-methyl-1H-tetrazol-1-yl)aniline” consists of a tetrazole ring attached to an aniline group . The tetrazole ring contains four nitrogen atoms and one carbon atom, while the aniline group contains a benzene ring attached to an amine (-NH2) group .Physical And Chemical Properties Analysis
“4-(5-methyl-1H-tetrazol-1-yl)aniline” is a solid at room temperature . Its molecular weight is 175.19 .Scientific Research Applications
Synthesis Methodologies
Research on tetrazole derivatives often focuses on novel synthesis techniques. For instance, studies have explored the synthesis of tetrazoles as intermediates for antitumor agents and for their potential in constructing complex molecular structures. The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, serving as an intermediate for the antitumor agent nilotinib, showcases the utility of tetrazole derivatives in medicinal chemistry. This process involves fluorination and substitution reactions, highlighting the versatility of tetrazoles in synthetic chemistry (Yang Shijing, 2013).
Material Science and Organic Electronics
Tetrazole derivatives are also significant in the development of luminescent materials and organic electronics. For example, research on platinum complexes with tetrazole ligands has demonstrated their potential in electroluminescence applications. These complexes exhibit high luminescence quantum yields and have been incorporated into organic light-emitting diode (OLED) devices, showing excellent performance (Dileep A. K. Vezzu et al., 2010). This indicates the role of tetrazole-containing compounds in advancing materials science and technology.
Corrosion Inhibition
Another area of application is corrosion inhibition. Tetrazole derivatives have been studied for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Such compounds offer a promising avenue for developing new corrosion inhibitors, showcasing the chemical stability and protective capability of tetrazole rings (R. Chadli et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(5-methyltetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSABTXLPRLZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385173 | |
Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-tetrazol-1-yl)aniline | |
CAS RN |
64170-55-4 | |
Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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